molecular formula C18H19ClFNO2S B2705038 2-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}ACETAMIDE CAS No. 1797792-63-2

2-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}ACETAMIDE

Cat. No.: B2705038
CAS No.: 1797792-63-2
M. Wt: 367.86
InChI Key: OQHZHOGSWLXUCF-UHFFFAOYSA-N
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Description

2-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}ACETAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Acetamide Core: The acetamide core can be synthesized by reacting 2-chloro-6-fluoroaniline with acetic anhydride under acidic conditions.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid derivative reacts with a halogenated intermediate.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be formed through a cyclization reaction involving a suitable diol and an acid catalyst.

    Final Coupling: The final step involves coupling the tetrahydropyran intermediate with the acetamide core using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles like amines, thiols, and alcohols, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}ACETAMIDE: shares structural similarities with other compounds that have a chloro-fluoro-phenyl group and a thiophene ring.

    Ziprasidone: A piperazine compound with similar structural motifs, used as an antipsychotic agent.

    Imidazo[1,2-a]pyridine derivatives: Compounds with similar heterocyclic structures, investigated for various pharmacological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in multiple scientific disciplines.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO2S/c19-14-3-1-4-15(20)13(14)11-17(22)21-12-18(6-8-23-9-7-18)16-5-2-10-24-16/h1-5,10H,6-9,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHZHOGSWLXUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CC2=C(C=CC=C2Cl)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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